![molecular formula C11H7BrN4 B6260099 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine CAS No. 537029-58-6](/img/no-structure.png)

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

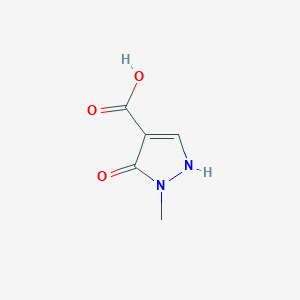

Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound “2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine” is a derivative of imidazopyridine .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of this compound was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . The crystal structure is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions .Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 340°C . The 1H NMR and 13C NMR spectral data, along with the molecular weight, were used to confirm the structure .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Imidazo[4,5-b]pyridine derivatives, including “2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine”, have potential for further exploration in medicinal chemistry due to their wide range of applications . Future research could focus on exploring their potential uses in drug development and other applications in material science .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine' involves the synthesis of the imidazo[4,5-b]pyridine ring system followed by the introduction of the pyridine ring at the 2-position of the imidazo[4,5-b]pyridine ring system.", "Starting Materials": [ "2-bromo-6-chloropyridine", "2-cyanopyridine", "2-amino-5-bromo-3H-imidazo[4,5-b]pyridine", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-amino-5-bromo-3H-imidazo[4,5-b]pyridine by reacting 2-bromo-6-chloropyridine with 2-cyanopyridine in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine by reacting 2-amino-5-bromo-3H-imidazo[4,5-b]pyridine with 2-cyanopyridine in the presence of acetic acid and ethanol." ] } | |

Número CAS |

537029-58-6 |

Nombre del producto |

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |

Fórmula molecular |

C11H7BrN4 |

Peso molecular |

275.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.